

# Spectroscopic Analysis of 3-Bromo-4-chloropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Bromo-4-chloropyridine**

Cat. No.: **B1270894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-chloropyridine**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of known physical properties and predicted spectroscopic data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

## Core Data Presentation

The following tables summarize the fundamental physical properties and the predicted spectroscopic data for **3-Bromo-4-chloropyridine**.

Table 1: Physical and Molecular Properties of **3-Bromo-4-chloropyridine**

| Property          | Value                                    | Source                      |
|-------------------|------------------------------------------|-----------------------------|
| Molecular Formula | C <sub>5</sub> H <sub>3</sub> BrClN      | PubChem                     |
| Molecular Weight  | 192.44 g/mol                             | PubChem                     |
| Exact Mass        | 190.91374 Da                             | PubChem                     |
| Appearance        | Colorless to yellow liquid after melting | Thermo Fisher Scientific[1] |
| CAS Number        | 36953-42-1                               | Sigma-Aldrich[2]            |

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **3-Bromo-4-chloropyridine** (in CDCl<sub>3</sub>)

| Proton | Predicted Chemical Shift ( $\delta$ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|--------|--------------------------------------------|------------------------|-------------------------------------|
| H-2    | ~ 8.7                                      | Doublet                | ~ 5.0                               |
| H-5    | ~ 7.4                                      | Doublet                | ~ 5.0                               |
| H-6    | ~ 8.6                                      | Singlet                | -                                   |

Disclaimer: These are predicted values based on the analysis of similar compounds such as 3-bromopyridine and 4-chloropyridine. Actual experimental values may vary.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **3-Bromo-4-chloropyridine** (in CDCl<sub>3</sub>)

| Carbon | Predicted Chemical Shift ( $\delta$ , ppm) |
|--------|--------------------------------------------|
| C-2    | ~ 152                                      |
| C-3    | ~ 122                                      |
| C-4    | ~ 145                                      |
| C-5    | ~ 125                                      |
| C-6    | ~ 151                                      |

Disclaimer: These are predicted values based on the analysis of substituted pyridines. Actual experimental values may vary.

Table 4: Predicted IR Spectral Data for **3-Bromo-4-chloropyridine**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                             |
|--------------------------------|---------------|----------------------------------------|
| 3100-3000                      | Medium-Weak   | C-H stretching (aromatic)              |
| 1600-1550                      | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1450-1400                      | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| 1100-1000                      | Strong        | C-Cl stretching                        |
| 850-750                        | Strong        | C-H out-of-plane bending               |
| < 700                          | Medium-Strong | C-Br stretching                        |

Disclaimer: These are predicted values based on characteristic infrared absorption frequencies for substituted pyridines.

Table 5: Predicted Mass Spectrometry Data for **3-Bromo-4-chloropyridine**

| m/z | Predicted Relative Intensity (%) | Assignment                                                                                             |
|-----|----------------------------------|--------------------------------------------------------------------------------------------------------|
| 191 | 75                               | [M] <sup>+</sup> (with <sup>79</sup> Br and <sup>35</sup> Cl)                                          |
| 193 | 100                              | [M] <sup>+</sup> (with <sup>81</sup> Br and <sup>35</sup> Cl or <sup>79</sup> Br and <sup>37</sup> Cl) |
| 195 | 25                               | [M] <sup>+</sup> (with <sup>81</sup> Br and <sup>37</sup> Cl)                                          |
| 112 | Variable                         | [M - Br] <sup>+</sup>                                                                                  |
| 77  | Variable                         | [C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>                                                         |

Disclaimer: The relative intensities of the molecular ion peaks are predicted based on the natural isotopic abundance of bromine ( $^{79}\text{Br}$ : $^{81}\text{Br}$   $\approx$  1:1) and chlorine ( $^{35}\text{Cl}$ : $^{37}\text{Cl}$   $\approx$  3:1). Fragmentation patterns are predicted based on common fragmentation pathways of halogenated pyridines.

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **3-Bromo-4-chloropyridine** by analyzing the chemical shifts, coupling constants, and multiplicities of its  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of **3-Bromo-4-chloropyridine** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse program to obtain singlets for each carbon environment.

- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the TMS signal.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrational modes of **3-Bromo-4-chloropyridine**.

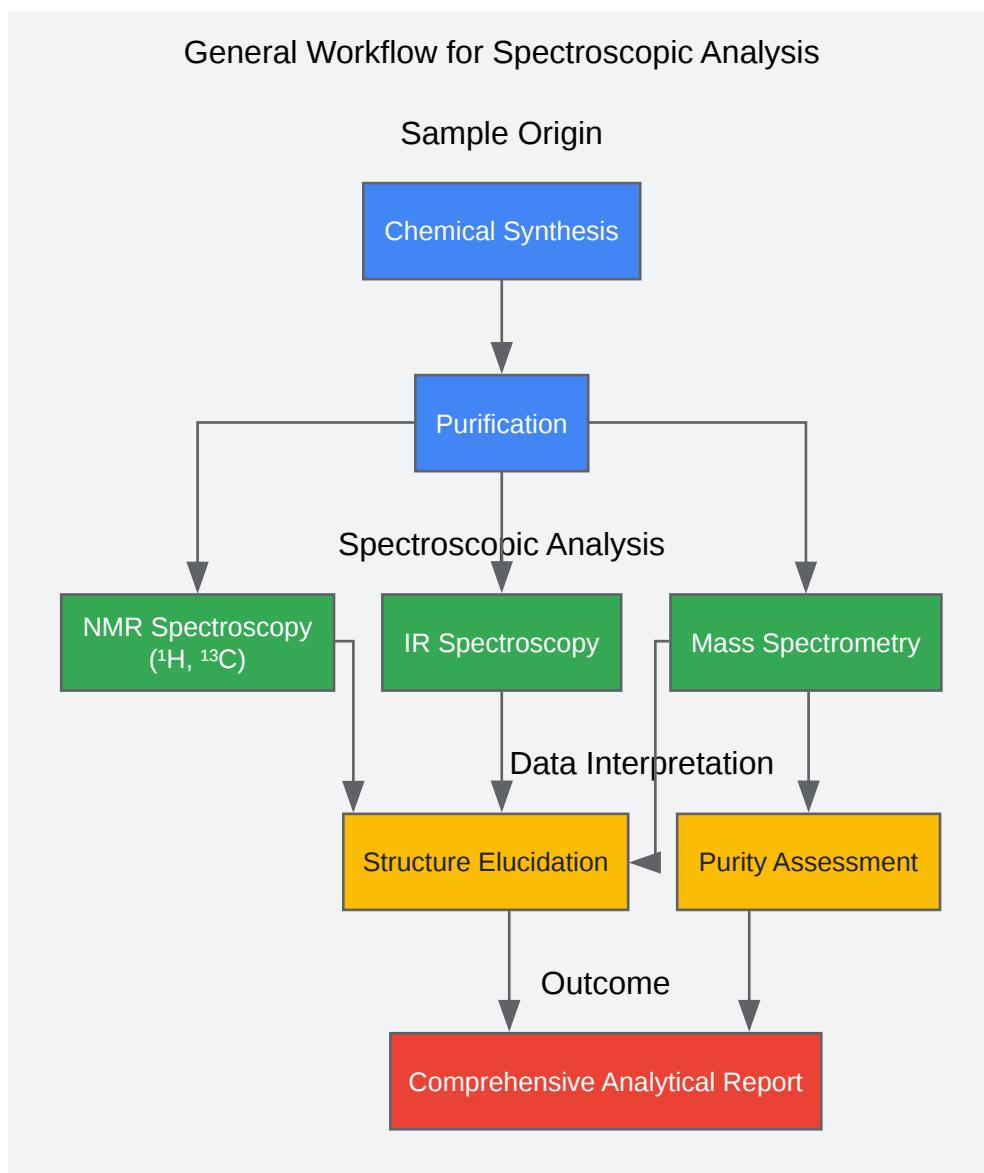
Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small drop of liquid **3-Bromo-4-chloropyridine** directly onto the ATR crystal. If the sample is solid at room temperature, a small amount of the solid can be pressed against the crystal.
  - Ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty ATR setup.
  - Record the sample spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

- Data Analysis:
  - Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes (e.g., C-H aromatic stretching, C=C/C=N ring stretching, C-Cl stretching, C-Br stretching).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Bromo-4-chloropyridine**.


Methodology:

- Sample Preparation:
  - Dissolve a small amount of **3-Bromo-4-chloropyridine** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
  - Further dilute the sample to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range depending on the sensitivity of the instrument.
- Data Acquisition:
  - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
  - For ESI, infuse the sample solution directly into the source or inject it via a liquid chromatography system.
  - For EI, introduce the sample via a direct insertion probe or a gas chromatography system.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-300 amu).
- Data Analysis:
  - Identify the molecular ion peak(s)  $[\text{M}]^+$ . The presence of bromine and chlorine will result in a characteristic isotopic pattern.

- Analyze the fragmentation pattern to identify characteristic fragment ions.
- For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion to confirm the elemental composition.

## Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pyridine, 3-bromo- [webbook.nist.gov]
- 2. Solved Assign the 90 MHz  $^1\text{H}$  NMR spectrum of 3-bromopyridine | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-4-chloropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270894#spectroscopic-data-of-3-bromo-4-chloropyridine-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)